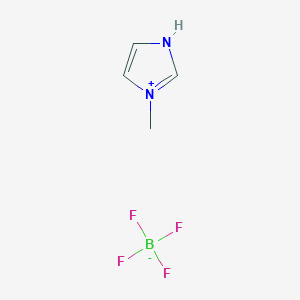

1-Metil-1H-imidazol-3-io tetrafluoroborato

Descripción general

Descripción

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C4H7BF4N2. It is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is widely used in various chemical processes due to its unique properties.

Aplicaciones Científicas De Investigación

1-Methyl-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research, including:

Chemistry: It is used as a solvent and catalyst in various organic reactions, including hydrogenations and cross-coupling reactions.

Biology: It is employed in the analysis of carbohydrates and glycan profiling.

Medicine: It is investigated for its potential use in drug delivery systems.

Industry: It is used in the synthesis of advanced materials and as an electrolyte in electrochemical applications.

Mecanismo De Acción

Target of Action

1-Methyl-1H-imidazol-3-ium tetrafluoroborate, also known as EMIMBF4, is an ionic liquid It has been used in various chemical reactions such as hydrogenations and Suzuki cross-coupling .

Mode of Action

The compound acts as a solvent or medium for various chemical reactions . It can enhance the efficiency of reactions by providing a conducive environment for the reactants. For example, it has been used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .

Biochemical Pathways

It can influence the efficiency and outcomes of chemical reactions that are part of larger biochemical processes .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use .

Result of Action

The result of the action of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate is the facilitation of chemical reactions. For instance, it has been used as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate can be synthesized by reacting 1-methylimidazole with tetrafluoroboric acid. The reaction typically involves the following steps:

- Dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile.

- Slowly add tetrafluoroboric acid to the solution while maintaining a low temperature to control the exothermic reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Remove the solvent under reduced pressure to obtain the ionic liquid.

Industrial Production Methods: Industrial production of 1-methyl-1H-imidazol-3-ium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts.

Comparación Con Compuestos Similares

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

- 1-Dodecyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. Compared to its analogs, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate is more hydrophobic, while 1-ethyl-3-methylimidazolium tetrafluoroborate is more hydrophilic.

Actividad Biológica

1-Methyl-1H-imidazol-3-ium tetrafluoroborate (commonly abbreviated as [MIM][BF4]) is an ionic liquid that has garnered attention for its unique properties and potential biological activities. This article reviews the biological activity of [MIM][BF4], focusing on its anticancer effects, toxicity profiles, and potential applications in various fields.

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is synthesized from 1-methylimidazole and boron trifluoride etherate. Its ionic nature contributes to its solubility in water and organic solvents, making it a versatile compound in both biological and chemical applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [MIM][BF4]. A study investigated its effects on various cancer cell lines, specifically focusing on its ability to induce apoptosis.

The mechanism underlying the anticancer activity of [MIM][BF4] appears to involve the induction of oxidative stress, leading to apoptosis in cancer cells. The compound was shown to increase reactive oxygen species (ROS) levels, which subsequently triggered apoptotic pathways. Notably, the study reported that [MIM][BF4] exhibited significant cytotoxicity against breast cancer (T47D) and colon cancer (HCT116) cell lines with IC50 values in the micromolar range .

Comparative Efficacy

The efficacy of [MIM][BF4] was compared with other imidazolium-based ionic liquids. It was found that while some derivatives exhibited similar or lower activity, [MIM][BF4] consistently demonstrated superior antiproliferative effects across multiple cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [MIM][BF4] | T47D | 15 | Apoptosis via ROS generation |

| Other ILs | T47D | 20-50 | Varies |

| [MIM][BF4] | HCT116 | 12 | Apoptosis via ROS generation |

Toxicity Studies

While exploring the therapeutic potential of [MIM][BF4], it is crucial to assess its toxicity profile. Toxicological assessments have been conducted using mammalian cell lines and animal models.

In Vitro Studies

In vitro studies indicated that high concentrations of [MIM][BF4] can induce cytotoxic effects characterized by increased oxidative stress and apoptosis in liver-derived cell lines. The observed EC50 values were around 360 µM, suggesting a dose-dependent relationship between exposure and toxicity .

In Vivo Studies

In vivo studies conducted on murine models revealed acute toxic effects when administered intraperitoneally. Histopathological examinations indicated liver damage at doses as low as 10 mg/kg body weight, with significant alterations noted in kidney function markers .

Applications in Glycan Profiling

Beyond its biological activity, [MIM][BF4] has shown promise in analytical chemistry, particularly in glycan profiling. Its ability to label oligosaccharides enhances detection sensitivity in mass spectrometry applications, making it a valuable tool for biochemical research .

Propiedades

IUPAC Name |

3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZIIYGBKXRGN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.